Methyl 5-chloro-4-methylnicotinate

Description

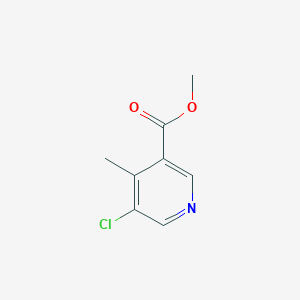

Methyl 5-chloro-4-methylnicotinate is a nicotinic acid derivative characterized by a chlorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, esterified with a methyl group. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its synthesis often involves halogenation and esterification steps, as exemplified by analogous procedures for related compounds. For instance, chlorobenzene-mediated reactions with phenolic derivatives under reflux conditions are common in generating structurally similar intermediates, such as 4-chloro-N-methylpicolinamide derivatives . The compound’s structural features—chlorine and methyl substituents—impart distinct electronic and steric properties, influencing its reactivity and applications in cross-coupling reactions or further functionalization.

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

methyl 5-chloro-4-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-10-4-7(5)9/h3-4H,1-2H3 |

InChI Key |

UDKQGNJLYLYNOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-methylnicotinate typically involves the esterification of 5-chloro-4-methylnicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are carboxylic acids or ketones.

Reduction: The major products are alcohols or amines.

Substitution: The major products depend on the nucleophile used but can include various substituted nicotinates.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : Methyl 5-chloro-4-methylnicotinate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

Biology

- Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against various pathogens. Research indicates that it inhibits the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria are as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for various diseases, particularly due to its antimicrobial and anti-inflammatory properties. Further studies are needed to elucidate its mechanisms of action and therapeutic efficacy.

Industry

- Pharmaceuticals and Agrochemicals : The compound is utilized in the production of pharmaceuticals and agrochemicals, serving as a building block for developing new drugs and agricultural products.

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated significant growth inhibition at concentrations as low as 32 μg/mL, positioning it as a candidate for developing new antimicrobial agents targeting resistant bacterial strains.

Inflammation Model

In an experimental inflammation model, administration of this compound resulted in reduced edema formation compared to control groups, suggesting its potential utility in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-methylnicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by modulating the activity of enzymes or receptors involved in metabolic pathways. For example, it may inhibit certain enzymes, leading to altered cellular processes and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 5-chloro-4-methylnicotinate’s properties and utility, a comparative analysis with analogous esters and heterocyclic compounds is provided below. Key parameters include molecular weight, solubility, boiling/melting points, and functional group reactivity.

Physical and Chemical Properties

Notes:

- *Estimated values for this compound are derived from structural analogs in methyl ester and nicotinate families .

- The chlorine substituent increases molecular weight and reduces water solubility compared to non-halogenated esters like methyl benzoate.

Reactivity and Functional Group Influence

- Chlorine Substituent : The electron-withdrawing chlorine at the 5-position enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), contrasting with methyl salicylate, where the hydroxyl group enables hydrogen bonding .

- Methyl Ester Group : Hydrolysis under alkaline conditions is slower compared to methyl salicylate due to steric hindrance from the 4-methyl group, as observed in analogous nicotinate esters .

- Pyridine Ring: The nitrogen atom in the pyridine ring confers basicity (pKa ~1–3), differentiating it from non-heterocyclic esters like methyl benzoate. This property is critical in drug design for bioavailability modulation.

Research Findings and Limitations

- Synthetic Efficiency : Chlorobenzene-mediated reactions (as in ) achieve moderate yields (~60–70%) for similar chloro-nicotinates, but optimization is required to reduce reaction times (e.g., 30 hours in ) .

- Environmental Impact: Methyl esters like this compound may exhibit lower volatility compared to non-esterified VOCs (e.g., acetone, isoprene), as inferred from atmospheric studies on methyl salicylate .

- Data Gaps : Exact thermodynamic properties (e.g., vapor pressure, logP) for this compound remain uncharacterized in literature, necessitating further experimental validation.

Biological Activity

Methyl 5-chloro-4-methylnicotinate (M5C4MN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article reviews its antimicrobial, anti-inflammatory, and other therapeutic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

M5C4MN is characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 4-position of the nicotinic acid ring. This unique structure contributes to its distinct biological activity compared to other nicotinic derivatives.

Antimicrobial Properties

M5C4MN has shown promising antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for M5C4MN against these bacteria have been reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

These results suggest that M5C4MN could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have indicated that M5C4MN may possess anti-inflammatory properties. The compound appears to modulate the activity of specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems. While detailed mechanisms remain to be fully elucidated, preliminary data suggest that M5C4MN could inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

The biological activity of M5C4MN is believed to stem from its interaction with various molecular targets within cells. Specifically, it may influence enzyme activity and receptor modulation, leading to altered cellular processes. For instance, its structural features allow it to interact with metabolic pathways that regulate inflammation and microbial resistance.

Case Studies

- Antimicrobial Efficacy : A study conducted on M5C4MN's effect against Staphylococcus aureus demonstrated significant growth inhibition at concentrations as low as 32 μg/mL. This finding positions M5C4MN as a candidate for further development in treating infections caused by resistant bacterial strains .

- Inflammation Model : In an experimental model of inflammation, M5C4MN was administered to assess its effects on edema formation. Results indicated a reduction in swelling compared to control groups, suggesting its potential utility in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of M5C4MN, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl nicotinate | 0.92 | Lacks chlorine; primarily vasodilatory effects |

| Methyl 4-chloro-6-methylnicotinate | 0.94 | Different chlorine position; varying bioactivity |

| Methyl 5-amino-6-chloronicotinate | 0.87 | Contains an amino group; potentially more polar |

This table illustrates how the structural modifications in M5C4MN contribute to its distinct biological properties compared to other nicotinic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.